8-Methoxy-d3 Psoralen
Overview
Description
8-Methoxy-d3 Psoralen is a deuterated derivative of methoxsalen, a naturally occurring furocoumarin compound.
Preparation Methods
The synthesis of 8-Methoxy-d3 Psoralen involves several steps. One common method includes the deuteration of methoxsalen using deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the methoxy group of methoxsalen. Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-Methoxy-d3 Psoralen undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
8-Methoxy-d3 Psoralen has several scientific research applications:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying molecular structures and dynamics.
Biology: The compound is used in photobiology research to study the effects of ultraviolet (UV) radiation on biological systems.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of photochemistry.
Mechanism of Action
The mechanism of action of 8-Methoxy-d3 Psoralen involves its interaction with DNA. Upon activation by UV radiation, the compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA synthesis. This results in the suppression of cell proliferation and induction of apoptosis in target cells. The molecular targets include guanine and cytosine bases in DNA, which are preferentially bound by the activated compound .
Comparison with Similar Compounds
8-Methoxy-d3 Psoralen is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as methoxsalen and trioxsalen. The deuterium atoms provide enhanced stability and reduced metabolic degradation, making it a valuable tool in scientific research and therapeutic applications . Similar compounds include:
Properties
CAS No. |
1246819-63-5 |
---|---|
Molecular Formula |
C12H8O4 |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
9-(trideuterio(113C)methoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1+1D3 |
InChI Key |
QXKHYNVANLEOEG-KQORAOOSSA-N |
SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Canonical SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Synonyms |
9-(Methoxy-13CD3)-7H-furo[3,2-g][1]benzopyran-7-one; 6-Hydroxy-7-(methoxy-13CD3)-5-benzofuranacrylic Acid δ-Lactone; 8-MOP-13CD3; 8-MP-13CD3; 8-(Methoxy-13CD3)-6,7-furanocoumarin; 8-(Methoxy-13CD3)[furano-3’,2’:6,7-coumarin]; 8-(Methoxy-13CD3)psora |
Origin of Product |
United States |
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